Diallylaminopropionitrile

Description

Properties

CAS No. |

31164-08-6 |

|---|---|

Molecular Formula |

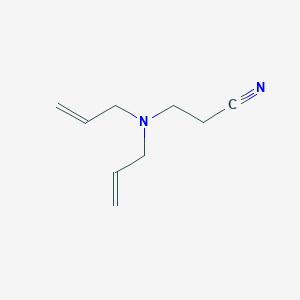

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-[bis(prop-2-enyl)amino]propanenitrile |

InChI |

InChI=1S/C9H14N2/c1-3-7-11(8-4-2)9-5-6-10/h3-4H,1-2,5,7-9H2 |

InChI Key |

NZUQFSRBXYIJOR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CCC#N)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylaminopropionitrile can be synthesized through the reaction of diallylamine with acrylonitrile. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the nucleophilic addition of diallylamine to acrylonitrile, followed by subsequent purification steps to isolate the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously monitored. The use of catalysts and optimized reaction parameters enhances the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Diallylaminopropionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted amines and nitriles.

Scientific Research Applications

Diallylaminopropionitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of diallylaminopropionitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The nitrile group plays a crucial role in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Identified Issues with the Query and Evidence

- Compound Name Ambiguity: None of the provided evidence references "Diallylaminopropionitrile." The safety data sheets ( and ) focus on 2-aminopropanedinitrile (diaminomaleonitrile), a nitrile derivative with the formula C₃H₄N₄. Its structure and applications differ significantly from what "this compound" (a hypothetical compound with allyl and propionitrile groups) would entail.

- Structural Misalignment: discusses diphenylamine analogs (e.g., tofenamic acid, thyroxine), which are unrelated to nitrile-based compounds like 2-aminopropanedinitrile or the queried compound.

- Lack of Comparative Data: No tables or direct comparisons between nitriles or amine-nitrile hybrids are present in the evidence.

Analysis of Available Data for 2-Aminopropanedinitrile

For transparency, here is a summary of the documented compound 2-aminopropanedinitrile (CAS 5181-05-5), which may have been conflated with the queried compound:

Key Properties

Comparison with Similar Nitriles

- Reactivity: High due to the polar cyano group (e.g., nucleophilic addition reactions).

- Toxicity: Variable; some nitriles (e.g., acetonitrile) metabolize to cyanide, whereas others like 2-aminopropanedinitrile lack sufficient toxicological data .

Critical Limitations

Evidence Scope : The safety data sheets () are generic and lack comparative metrics (e.g., solubility, stability, synthetic routes).

Structural Misinterpretation: The term "this compound" implies a structure with two allyl groups and a propionitrile moiety, which would differ entirely from 2-aminopropanedinitrile.

Recommendations for Further Research

To address the query accurately:

Expand Source Diversity : Consult peer-reviewed journals (e.g., Journal of Organic Chemistry) for nitrile derivatives or allylamine hybrids.

Synthetic Routes : Investigate patents or synthetic methodologies for analogous compounds (e.g., diallylamine derivatives).

Q & A

Q. What are the critical safety protocols for handling diallylaminopropionitrile in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to prevent dermal or ocular exposure. Conduct experiments in a fume hood to mitigate inhalation risks. Waste disposal should adhere to institutional guidelines for nitrile-containing compounds, with segregation of aqueous and organic waste streams. Emergency protocols for spills (e.g., neutralization with activated carbon) must be pre-established .

Q. How can researchers optimize synthetic routes for this compound to achieve high-purity yields?

Begin with small-scale reactions to test variables such as temperature, catalyst loading (e.g., palladium-based catalysts), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification techniques like fractional distillation or column chromatography (using silica gel with gradient elution) are recommended. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), ensuring spectral data aligns with reference libraries (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

Combine spectroscopic methods:

- NMR (¹H and ¹³C) to confirm functional groups (e.g., allyl protons at δ 5.2–5.8 ppm).

- Fourier-transform infrared spectroscopy (FTIR) to identify nitrile stretching vibrations (~2240 cm⁻¹).

- Mass spectrometry (MS) for molecular ion peaks (e.g., EI-MS at m/z 138 [M⁺]). Cross-reference data with computational predictions (e.g., density functional theory (DFT) simulations) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in studies investigating this compound’s reactivity under varying conditions?

Apply a systematic approach:

- Replicate experiments under controlled parameters (e.g., inert atmosphere, humidity levels).

- Perform sensitivity analyses to identify variables (e.g., trace moisture, oxygen) influencing outcomes.

- Use multivariate statistical tools (e.g., principal component analysis) to isolate confounding factors. Publish detailed methodologies, including raw datasets and instrument calibration logs, to enable independent verification .

Q. How can computational modeling be integrated with experimental data to predict reaction mechanisms involving this compound?

Utilize quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to model transition states and intermediate geometries. Validate models against kinetic data (e.g., Arrhenius plots from temperature-dependent experiments). Collaborative workflows, such as coupling Gaussian software with experimental kinetics platforms (e.g., stopped-flow spectrophotometry), enhance mechanistic accuracy. Publish computational input files and trajectory data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

Employ nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For high-throughput screening, use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure power analysis is conducted a priori to determine sample sizes. Report confidence intervals and p-values (with α ≤ 0.05) in alignment with pharmaceutical research standards .

Methodological Frameworks

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example, a study on this compound’s inhibition kinetics should define measurable endpoints (e.g., IC₅₀) and ethical considerations (e.g., biosafety level compliance) .

- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including tabulated spectral data and explicit error margins for replicates (e.g., ± SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.